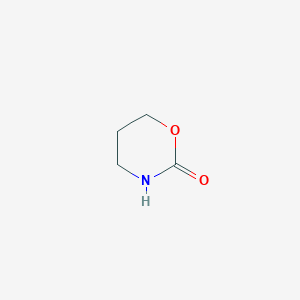

1,3-Oxazinan-2-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYELEBBISJGNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348917 | |

| Record name | 1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5259-97-2 | |

| Record name | 1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Oxazinan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAH3JG2U25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Oxazinan 2 One and Its Derivatives

Cyclization Strategies for 1,3-Oxazinan-2-one Formation

The construction of the this compound core is predominantly achieved through various cyclization strategies, which can be broadly classified into intramolecular ring-closing reactions, multicomponent reactions, and intermolecular cycloadditions.

Intramolecular cyclization is a common and powerful strategy for the synthesis of 1,3-oxazinan-2-ones. These reactions typically involve a precursor molecule containing both the nitrogen and oxygen atoms, separated by a three-carbon chain, which then undergoes ring closure to form the six-membered heterocycle.

One established method involves the reaction of 1,3-amino alcohols with carbonylating agents. thieme-connect.com Reagents such as phosgene (B1210022), triphosgene (B27547), or 1,1'-carbonyldiimidazole (B1668759) (CDI) are frequently used to introduce the carbonyl group and facilitate the cyclization. thieme-connect.comscielo.br For instance, N-substituted 6-trifluoromethyl-1,3-oxazinan-2-ones have been synthesized by the cyclization of the corresponding 4-ylamino-1,1,1-trifluoro-butan-2-ols with triphosgene. scielo.br Similarly, chiral 1,3-oxazinan-2-ones can be prepared from amino alcohol intermediates derived from carbohydrates, which are then cyclized using carbonyl diimidazole. acs.org

Another approach is the intramolecular cyclization of N-Boc (tert-butyloxycarbonyl) tethered epoxides. researchgate.netrsc.org This reaction can proceed in a diastereoselective manner, and the regioselectivity (5-exo vs. 6-endo ring closure) can be influenced by the substituents on the epoxide ring. researchgate.netrsc.org For example, while many substrates favor the formation of the five-membered 1,3-oxazolidin-2-one, certain aryl-substituted epoxides can yield mixtures of both five- and six-membered rings, and a tetralin-bearing substrate was found to undergo a fully regioselective 6-endo ring closure to give the corresponding this compound. researchgate.netrsc.org

Furthermore, a metal-free approach utilizing a Brønsted acid catalyst has been developed for the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, leading to the formation of 1,3-oxazinane-2,5-diones. nih.gov This method is promoted by silica-supported perchloric acid (HClO₄) and offers a green alternative for the synthesis of these derivatives. nih.gov

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Ref |

| 4-ylamino-1,1,1-trifluoro-butan-2-ols | Triphosgene, Pyridine | 3-substituted 4-trifluoromethyl-1,3-oxazinan-2-ones | 50-73 | scielo.br |

| Amino alcohol from carbohydrate | Carbonyl diimidazole | Protected 6-hydroxymethyl-1,3-oxazinan-2-one | 70-93 | acs.org |

| N-Cbz-protected diazoketones | Silica-supported HClO₄ | 1,3-Oxazinane-2,5-diones | 66-90 | nih.gov |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like 1,3-oxazinan-2-ones by combining three or more starting materials in a single synthetic operation. epfl.ch

A notable example is the three-component, one-pot synthesis of N-substituted 1,3-oxazinan-2-ones from 1,3-dibromopropane, a primary amine, and tetraethylammonium (B1195904) bicarbonate. thieme-connect.com This method is straightforward and utilizes readily available starting materials. thieme-connect.com

The fixation of carbon dioxide (CO₂) into organic molecules is an attractive green strategy for the synthesis of cyclic carbamates. Several three-component reactions utilizing CO₂ have been developed for the synthesis of 1,3-oxazinan-2-ones. chinesechemsoc.org These include reactions involving alkyl dihalides and aromatic amines, or allylamines and iodine. chinesechemsoc.org A more recent cascade strategy involves the reaction of CO₂, an aminopropanol (B1366323), and an alkynol, catalyzed by a copper-organic framework. chinesechemsoc.org In this process, the alkynol and CO₂ first form a cyclic carbonate, which then facilitates the condensation with the aminopropanol. chinesechemsoc.org

Another multicomponent approach involves a one-pot reaction of amines and 1,3-diols with a dialkyl carbonate in the presence of a base like potassium tert-butoxide. thieme-connect.comlincoln.ac.uk The yield of the this compound is influenced by the steric hindrance of both the dialkyl carbonate and the 1,3-diol. thieme-connect.com

| Component 1 | Component 2 | Component 3 | Catalyst/Reagent | Product | Ref |

| 1,3-Dibromopropane | Primary Amine | Tetraethylammonium bicarbonate | Methanol (B129727) | N-substituted this compound | thieme-connect.com |

| Aminopropanol | CO₂ | Alkynol | Copper-organic framework, DBU | Substituted this compound | chinesechemsoc.org |

| 1,3-Diol | Amine | Dialkyl Carbonate | Potassium tert-butoxide | Substituted this compound | thieme-connect.com |

| β-Naphthol | Urea (B33335) | Substituted Benzaldehyde (B42025) | Acetic Acid (catalytic) | 1-(substituted phenyl)-1H-naphtho[1,2-e] researchgate.netacs.orgoxazin-3(2H)-one | nih.gov |

Intermolecular cycloaddition reactions provide a convergent route to the this compound skeleton. A formal [4+2] cycloaddition process has been developed for the synthesis of functionalized 3,4-dihydro-1,3-oxazin-2-ones. acs.orgnih.gov This reaction involves the one-pot reaction of semicyclic N,O-acetals with ynamides or terminal alkynes. acs.orgnih.govresearchgate.net The reaction proceeds through an in-situ generated N-acyliminium ion which acts as the 4-atom component. acs.orgrhhz.net This method allows for the generation of a variety of functionalized products in good yields. acs.orgnih.govresearchgate.net The Lewis acid TMSOTf is effective in activating the semicyclic N,O-acetals to form the reactive N-alkoxycarbonyliminium ions. rhhz.net

Multicomponent Approaches to the this compound Scaffold

Precursor Synthesis and Reactivity in this compound Formation

The nature and synthesis of the precursors are crucial for the successful formation of the this compound ring. The two main classes of precursors are those based on aminocarbinols and those derived from halogenated compounds.

1,3-Amino alcohols (or aminocarbinols) are the most common and direct precursors for the synthesis of 1,3-oxazinan-2-ones. thieme-connect.comscielo.br The key transformation is the introduction of a carbonyl group to bridge the amino and hydroxyl functionalities.

This is frequently accomplished using phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI). thieme-connect.comscielo.brgoogle.com.pggoogle.comgoogle.com The reaction of a 1,3-amino alcohol with these reagents leads to the formation of the cyclic carbamate (B1207046). scielo.br For example, the cyclization of 1,3-amino alcohols to form 1,3-oxazinan-2-ones can be achieved using phosgene. scielo.br

An alternative, greener approach utilizes dialkyl carbonates (DACs) as carbonylating agents. thieme-connect.comfrontiersin.org A one-pot synthesis from amines and 1,3-diols in the presence of a DAC and a base like potassium tert-butoxide has been reported. thieme-connect.com A high-yielding synthesis has also been achieved starting from 3-amino-1-propanols and ethylene (B1197577) carbonate (EC), where EC acts as both the reagent and the solvent. researchgate.net This reaction is catalyzed by triazabicyclodecene (TBD) and proceeds via a double BAc2 mechanism. frontiersin.orgresearchgate.net Chiral 1,3-oxazinan-2-ones have been synthesized from optically pure 3-hydroxy-γ-butyrolactone, which is converted to an amide, reduced to the corresponding 1,3-amino alcohol, and then carbonylated. acs.orgacs.orgnih.gov

| Aminocarbinol Precursor | Carbonyl Source | Conditions | Product | Ref |

| 4-ylamino-1,1,1-trifluoro-butan-2-ol | Triphosgene | Pyridine, reflux | 6-trifluoromethyl-1,3-oxazinan-2-one | scielo.br |

| 3-Amino-1-propanols | Ethylene Carbonate (EC) | TBD (catalyst), neat | This compound | researchgate.net |

| 1,3-Diol + Amine | Dialkyl Carbonate | Potassium tert-butoxide | Substituted this compound | thieme-connect.com |

| Chiral 1,3-amino alcohol | Carbonyl diimidazole | THF | Chiral 6-hydroxymethyl-1,3-oxazinan-2-one | acs.org |

Halogenated compounds serve as versatile precursors for this compound synthesis, often participating in cyclization reactions where the halogen acts as a leaving group or as an electrophile to initiate ring closure.

A three-component reaction utilizing 1,3-dibromopropane, a primary amine, and tetraethylammonium bicarbonate provides a direct route to N-substituted 1,3-oxazinan-2-ones. thieme-connect.com In this case, the dibromoalkane provides the three-carbon backbone of the heterocycle.

Halocyclization reactions offer another efficient route. For example, the reaction of N-carbobenzyloxy (Cbz)-protected propargylic amines with electrophilic halogen sources such as iodine (I₂), bromine (Br₂), or chlorine (Cl₂) leads to the highly regioselective formation of 5-halogen-1,3-oxazin-2-ones via a 6-endo-dig cyclization process. nih.gov Similarly, halocyclization of homoallylic benzylcarbamates promoted by iodine can also yield 1,3-oxazinan-2-ones. scielo.br

| Halogenated Precursor | Reagents | Reaction Type | Product | Ref |

| 1,3-Dibromopropane | Primary amine, tetraethylammonium bicarbonate | Multicomponent Reaction | N-substituted this compound | thieme-connect.com |

| N-Cbz-protected propargylic amine | I₂, Br₂, or Cl₂ | Halocyclization (6-endo-dig) | 5-Halogen-1,3-oxazin-2-one | nih.gov |

| Homoallylic benzylcarbamate | Iodine | Halocyclization | This compound | scielo.br |

| 6-bromo-4,4-dimethyl-1,4-dihydro-benzo[d] researchgate.netacs.orgoxazin-2-one | 3-chlorophenyl boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | 6-(3-chlorophenyl)-4,4-dimethyl-1,4-dihydro-benzo[d] researchgate.netacs.orgoxazin-2-one | google.com |

Carbonylating Reagents

A significant advancement in the synthesis of 1,3-oxazinan-2-ones involves the use of dialkyl carbonates (DACs) as carbonylating agents. frontiersin.org This approach is considered a green alternative to traditional methods. york.ac.uk

A one-pot synthesis method involves the reaction of amines and 1,3-diols with a dialkyl carbonate in the presence of a base like potassium tert-butoxide. york.ac.ukthieme-connect.comresearchgate.net The choice of dialkyl carbonate has been shown to influence the reaction yield, with more sterically hindered carbonates leading to higher yields of the desired this compound. york.ac.ukthieme-connect.comresearchgate.net For instance, the reaction of benzylamine (B48309) and propane-1,3-diol with different DACs demonstrated this trend. thieme-connect.com

| Dialkyl Carbonate | Yield (%) |

|---|---|

| Dimethyl carbonate | Trace |

| Diethyl carbonate | 10 |

| Diprop-2-yl carbonate | 40 |

| Di-tert-butyl carbonate | 45 |

| Methyl tert-butyl carbonate | 55 |

The reaction mechanism involves the carbonate selectively reacting at the carbonyl center to form a linear carbamate, which then acts as a leaving group to yield the cyclic carbamate. thieme-connect.com

Another effective carbonylating agent is ethylene carbonate (EC), which can react with 3-amino-1-propanols in the presence of a catalytic amount of a base like triazabicyclodecene (TBD). frontiersin.orgresearchgate.net This reaction proceeds via a double BAc2 mechanism and can be carried out in neat conditions, where ethylene carbonate serves as both the reagent and the solvent. researchgate.net This method has been successfully applied to synthesize a variety of N-substituted 1,3-oxazinan-2-ones in high yields (78-98%). frontiersin.org

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in modern synthetic methodologies for 1,3-oxazinan-2-ones, enabling milder reaction conditions, higher efficiency, and improved selectivity.

Organocatalysis has emerged as a powerful tool for the synthesis of this compound derivatives. For example, the organocatalyzed [4+2] annulation of carbon dioxide (CO2) or carbonyl sulfide (B99878) (COS) with allenamides provides access to 1,3-oxazine-2,4-diones and 1,3-thiazine-2,4-diones, respectively. rsc.org This method is noted for its high regio- and chemo-selectivity under mild conditions. rsc.org

In a different approach, a quinine-derived bifunctional organocatalyst has been used in the asymmetric synthesis of 4,4-disubstituted 1,3-oxazinan-2-ones with excellent control of enantioselectivity. semanticscholar.org Thiamine hydrochloride (Vitamin B1) has also been employed as a catalyst for the synthesis of 1,3-oxazine derivatives in water, highlighting a green chemistry approach. academie-sciences.fr The reaction proceeds through a Mannich-type condensation followed by intramolecular cyclization. academie-sciences.fr

Transition metal catalysis offers efficient routes to 1,3-oxazinan-2-ones. Gold-catalyzed oxycyclization of allenic carbamates provides a regioselective pathway to these heterocycles. beilstein-journals.orgnih.gov The reaction can be controlled to produce either the kinetically favored this compound or the thermodynamically favored 1,3-oxazin-2-one derivative by adjusting the reaction temperature. beilstein-journals.org

Palladium-catalyzed cycloaddition of vinyloxetanes with isocyanates is another effective method for synthesizing 4-vinyl-1,3-oxazin-2-ones in moderate to good yields. acs.org Furthermore, rhodium(III)-catalyzed annulation and ring-opening cascade reactions have been reported for the synthesis of fused heteroaromatics containing the oxazine (B8389632) core. researchgate.net

While specific examples of enzyme-catalyzed synthesis of the parent this compound are not extensively detailed in the provided context, the broader field of biocatalysis is relevant. The principles of enzyme catalysis, such as high selectivity and mild reaction conditions, align with the goals of green chemistry in heterocyclic synthesis. The use of enzymes in organic synthesis is a growing field, and their application to the synthesis of this compound and its derivatives represents a promising area for future research.

Transition Metal-Catalyzed Processes

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is a recurring theme in the modern synthesis of 1,3-oxazinan-2-ones. This includes the use of safer reagents, solvent-free conditions, and catalytic methods to improve atom economy and reduce waste. york.ac.uk

Solvent-free synthesis is a key aspect of green chemistry, and several methods for preparing this compound derivatives have been developed under these conditions. A one-pot, three-component condensation of 2-naphthol, an aromatic aldehyde, and urea can be efficiently catalyzed by iron(III) phosphate (B84403) under solvent-free conditions to produce naphthoxazinones. tandfonline.com This method offers advantages such as short reaction times and catalyst reusability. tandfonline.com

Similarly, tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) has been used as an efficient catalyst for the one-pot synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] thieme-connect.comresearchgate.netoxazine-3-ones under solvent-free conditions. ajol.info Another example involves the use of zirconyl chloride as a catalyst in a solvent-free, one-pot, three-component system starting from β-naphthol, formaldehyde, and aromatic amines. biomedres.us These solvent-free approaches significantly reduce the environmental impact of the synthetic process.

Use of Sustainable Feedstocks

The synthesis of 1,3-oxazinan-2-ones has progressively evolved to incorporate principles of green chemistry, with a significant focus on replacing hazardous reactants with sustainable feedstocks. Historically, the production of these cyclic carbamates relied on toxic and hazardous materials such as phosgene and its derivatives or isocyanates. frontiersin.orgresearchgate.netnih.gov Modern synthetic strategies prioritize the use of renewable, non-toxic, and abundant starting materials.

A paramount example of a sustainable feedstock is carbon dioxide (CO₂). researchgate.netresearchgate.net As an abundant, inexpensive, non-toxic, and renewable C1 building block, CO₂ is an ideal green chemical reagent. researchgate.netchinesechemsoc.org The direct carbonylation of 3-amino-1-propanols with CO₂ is a highly attractive and atom-economical route to 1,3-oxazinan-2-ones. chinesechemsoc.org However, this reaction can be challenging and often requires harsh conditions due to the high kinetic stability of CO₂. chinesechemsoc.orgchinesechemsoc.org To overcome this, recent research has focused on novel catalytic systems. For instance, a cascade strategy has been developed that utilizes a copper-metal-organic framework (Cu-MOF) catalyst to facilitate the reaction of an aminopropanol, CO₂, and an alkynol under mild conditions. chinesechemsoc.orgchinesechemsoc.org In this process, the alkynol and CO₂ first form a cyclic carbonate intermediate, which then accelerates the condensation with the aminopropanol to yield the final this compound product. chinesechemsoc.org

Another cornerstone of sustainable synthesis for this heterocycle is the use of green carbonates. frontiersin.orgnih.gov Dialkyl carbonates (DACs), particularly dimethyl carbonate (DMC), are considered safe and environmentally benign reagents and solvents, offering a phosgene-free pathway to carbamates. frontiersin.orgnih.gov The synthesis of DMC itself has been improved to avoid phosgene, further enhancing its green credentials. frontiersin.org Ethylene carbonate (EC) is also employed effectively; in some syntheses, it serves as both the carbonyl source and the reaction solvent, streamlining the process and reducing waste. nih.govresearchgate.net These reactions typically proceed through the reaction of a 1,3-aminoalcohol with the carbonate, often catalyzed by a base. frontiersin.orgnih.gov

Urea has also been explored as an eco-friendly carbonyl source, providing a safer alternative to phosgene-based methods for producing carbamates. organic-chemistry.org The use of biomass-derived starting materials, such as amino alcohols synthesized from renewable resources, represents a further step toward fully sustainable production, aligning with the broader trend of creating value-added chemicals from biomass. rsc.orgrsc.org

| Sustainable Feedstock | Starting Materials | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) | 3-(benzylamino)propan-1-ol (B28111), 2-methylbut-3-yn-2-ol | Cu-MOF catalyst, DBU, 80 °C | An alkynol-supported cascade strategy enables the efficient conversion of CO₂ under mild conditions. | chinesechemsoc.orgchinesechemsoc.org |

| Ethylene Carbonate (EC) | N-substituted 1,3-aminopropanols | TBD, 100 °C, neat | EC acts as both reagent and solvent; the method is high-yielding (78-98%) and requires simple purification. | frontiersin.orgnih.gov |

| Dialkyl Carbonates (DACs) | Amines, 1,3-diols | tBuOK, 90 °C | A one-pot synthesis where more sterically hindered DACs can lead to higher yields of the oxazinanone. | researchgate.netresearchgate.net |

| Urea | Alcohols | Indium triflate, 150 °C | Provides an eco-friendly carbonyl source for carbamate synthesis, avoiding toxic reagents. | organic-chemistry.org |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Synthetic routes with high atom economy are inherently less wasteful and more sustainable.

The synthesis of this compound and its derivatives provides a clear illustration of the progression toward more atom-economical processes. Traditional methods involving phosgene or alkyl halides exhibit poor atom economy, as they generate significant quantities of inorganic salts (e.g., sodium chloride) or other byproducts that must be disposed of. frontiersin.orgresearchgate.netnih.gov

In contrast, modern synthetic strategies offer substantial improvements. The cycloaddition of carbon dioxide to suitable substrates, such as the reaction between CO₂ and aziridines, is a prime example of a 100% atom-economic reaction. chemrxiv.orgchemrxiv.org In such ideal transformations, all atoms from the reactants are integrated into the final cyclic carbamate product, generating no byproducts. chemrxiv.orgchemrxiv.org

Syntheses utilizing dialkyl carbonates (DACs) or ethylene carbonate (EC) also demonstrate enhanced atom economy compared to classical methods. frontiersin.org When 3-amino-1-propanols react with ethylene carbonate, the reaction proceeds via a double BAc2 mechanism to form the this compound. frontiersin.orgnih.gov The main byproduct in this case is ethylene glycol, a relatively benign and potentially reusable molecule. Although this is not a 100% atom-economic process, it is a significant improvement over phosgene-based routes. Similarly, the reaction with dimethyl carbonate (DMC) produces methanol as a byproduct, which is preferable to salt waste.

| Synthetic Route | Reactants | Major Byproducts | Atom Economy Assessment | Reference |

|---|---|---|---|---|

| Phosgene-based | Amino alcohol, Phosgene | 2 HCl (or 2 NaCl if base is used) | Poor; generates stoichiometric inorganic waste. | frontiersin.orgresearchgate.net |

| CO₂ Cycloaddition | Unsaturated amine/aziridine, CO₂ | None | Excellent (theoretically 100%); all atoms are incorporated into the product. | chemrxiv.orgchemrxiv.orgencyclopedia.pub |

| Ethylene Carbonate (EC) | Amino alcohol, EC | Ethylene glycol | Good; produces a benign and potentially valuable byproduct. | frontiersin.orgnih.gov |

| Dialkyl Carbonate (DAC) | Amino alcohol, Amine, DAC | Alcohol (e.g., Methanol) | Good; significantly better than phosgene methods with a low molecular weight byproduct. | frontiersin.orgresearchgate.net |

Chemical Reactivity and Transformations of the 1,3 Oxazinan 2 One Core

Ring-Opening Reactions of 1,3-Oxazinan-2-one

The susceptibility of the this compound ring to cleavage under various conditions provides a versatile platform for the synthesis of more complex molecules. These reactions can be broadly categorized into nucleophilic, electrophilic, thermal, and photochemical pathways.

Nucleophilic attack on the this compound ring can occur at either the carbonyl carbon or the C6 position, leading to a variety of products. The regioselectivity of the attack is influenced by the nature of the nucleophile, the substituents on the ring, and the reaction conditions.

For instance, the reaction of 6-bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] researchgate.netrsc.orgoxazin-2-one with various amines results in the formation of substituted aminomethyl o-nitroanilines. acs.org This transformation is proposed to proceed through an initial nucleophilic attack by the amine on the C4a-N bond, leading to ring opening and the formation of an aza-quinodimethane intermediate, which is then trapped by a second equivalent of the amine. acs.org The reaction is generally successful with amines having a pKa greater than 8 and is sensitive to steric hindrance. acs.org

| Entry | Amine | Yield (%) |

| 1 | 2-(Methylamino)ethanol | 28 |

| 2 | Methylaminoacetaldehyde dimethyl acetal | 78 |

| 3 | N-Methylbenzylamine | 70 |

| 4 | N-Ethylbenzylamine | 57 |

| 5 | N-Isopropylbenzylamine | 12 |

| 6 | Dibenzylamine | 11 |

| 7 | Pyrrolidine | 76 |

| 8 | Piperidine | 67 |

| 9 | Morpholine | 71 |

| 10 | 3-Azaspiro[5.5]undecane | 51 |

| 11 | Sarcosine ethyl ester | 34 |

| Table 1: Synthesis of Substituted Benzylamines from 6-Bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] researchgate.netrsc.orgoxazin-2-one. acs.org |

Another example involves the ring-opening of bicyclic methyleneaziridines fused with a this compound ring. Treatment with copper-based organometallics leads to a stereoretentive substitution at the exocyclic methylene (B1212753) carbon, suggesting a vinylogous nucleophilic substitution (SNVπ) mechanism or a C–N insertion/reductive coupling process. rsc.org

Activation of the this compound ring with electrophiles can facilitate ring-opening reactions. For example, acid-mediated ring expansion of 2,2-disubstituted azetidine (B1206935) carbamates provides a route to 6,6-disubstituted 1,3-oxazinan-2-ones. acs.orgacs.org This reaction is believed to proceed through the formation of a carbocation intermediate upon protonation of the azetidine nitrogen, followed by intramolecular attack of the carbamate (B1207046) oxygen to expand the ring. The reaction is rapid at room temperature and tolerates a wide range of aryl substituents on the azetidine ring. acs.orgacs.org

Similarly, the intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides can lead to the formation of 1,3-oxazinan-2-ones. rsc.orgresearchgate.net In this case, the epoxide is activated, likely by the solvent (trifluoroethanol), promoting a 6-endo ring closure. The regioselectivity between the formation of 1,3-oxazolidin-2-ones (5-exo closure) and 1,3-oxazinan-2-ones (6-endo closure) is dependent on the substituent at the C-3 position of the epoxide. rsc.orgresearchgate.net A tetralin-bearing substrate, for instance, undergoes fully regioselective 6-endo ring closure. rsc.orgresearchgate.net

Certain 1,3-oxazine derivatives can undergo thermal or photochemical ring-opening reactions. For example, flash-vacuum pyrolysis of 6-dialkylamino-2H-1,3-oxazin-2-ones leads to the formation of valence-isomeric carbamoylvinyl isocyanates, which can recyclize back to the starting oxazinones at room temperature. rsc.org

Photochromic compounds incorporating a fused indoline (B122111) and benzooxazine fragment exhibit photoinduced ring opening of the researchgate.netrsc.orgoxazine (B8389632) ring upon laser excitation. acs.orgacs.orgresearchgate.net This process involves the cleavage of a C-O bond, generating a zwitterionic species that absorbs strongly in the visible region. acs.orgresearchgate.net The ring-opened isomer can then thermally revert to the original closed form. acs.orgacs.orgresearchgate.net The lifetime of the photogenerated species is typically in the nanosecond timescale. acs.orgacs.orgscispace.com

| Compound | Ring-Opening Quantum Yield | Lifetime of Photogenerated Species (ns) |

| Compound 1 | 0.08 | 38 |

| Compound 2 | 0.28 | 140 |

| Table 2: Photochemical Properties of Bichromophoric Photochromes. acs.org |

Electrophilic Activation and Ring-Opening

Functionalization and Derivatization of the this compound Scaffold

The this compound ring can be functionalized at various positions to generate a diverse range of derivatives.

The nitrogen atom of the this compound ring is a common site for substitution. A variety of N-substituted derivatives can be synthesized through different methodologies. One efficient method involves a three-component, one-pot reaction of tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine. researchgate.net This approach allows for the introduction of a wide range of substituents on the nitrogen atom.

Another strategy for N-arylation involves the copper-catalyzed reaction of the carbamate moiety. For example, an enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-one was transformed into the antibiotic linezolid (B1675486) through a CuI-catalyzed N-arylation reaction. acs.org While this example is for an oxazolidinone, similar chemistry can be envisioned for the analogous this compound system.

For this compound derivatives that contain an aromatic ring, electrophilic aromatic substitution reactions can be employed to further functionalize the molecule. For instance, in the synthesis of 3-aryl-2H-benzo[b] researchgate.netacs.orgoxazin-2-ones, a key step involves the nucleophilic aromatic substitution (SNAr) of a chloro-substituted benzoxazinone (B8607429) with an indole (B1671886) nucleophile. nih.gov While this is an SNAr reaction, it demonstrates that the aromatic portion of the molecule can be a site for further modification.

In another example, the synthesis of substituted aminomethyl o-nitroanilines starts from a benzoxazinone that is already substituted with bromo, methyl, and nitro groups on the aromatic ring. acs.org These substituents could have been introduced through standard electrophilic aromatic substitution reactions on a simpler benzoxazinone precursor.

Regioselective Carbon-Carbon Bond Formation on the Ring System

The formation of carbon-carbon bonds on the this compound ring system is a key strategy for elaborating its structure. While direct alkylation on a pre-formed, unsubstituted ring can be challenging, functionalization is often achieved through reactions of activated derivatives or during the ring's formation.

One notable approach involves a Brønsted acid-catalyzed tandem elimination-cycloaddition reaction. arkat-usa.orgresearchgate.net In this method, N-Boc protected imines react in the presence of a strong acid like fluoroboric acid or triflic acid, not in a typical nitro-Mannich reaction, but to form substituted 1,3-oxazinan-2-ones in a one-step process. arkat-usa.orgresearchgate.net The reaction proceeds with good yields, particularly in polar aprotic solvents like dichloromethane (B109758) and acetonitrile (B52724). arkat-usa.org

Another strategy involves the derivatization of related heterocycles, which showcases the potential reactivity patterns. For instance, the diastereoselective alkylation of chiral 3,6-dihydro-2H-1,4-oxazin-2-ones, a related scaffold, has been achieved using unactivated alkyl halides with organic bases, suggesting that the α-position to the nitrogen and carbonyl group is a key site for C-C bond formation. capes.gov.brrenyi.hu This method has been used to synthesize enantiomerically enriched (S)-α-methyl α-amino acids. capes.gov.br

Furthermore, C-C bond formation can be achieved by reacting nucleophiles with precursors that lead to the oxazinanone ring. For example, benzamidomethylation of carbon nucleophiles like dibenzoylmethane (B1670423) and ethyl 4-nitrobenzoylacetate has been demonstrated in aqueous media, indicating a pathway to C-substituted benzamido derivatives which are precursors for related heterocyclic systems. arkat-usa.org

Stereoselective Functionalization

The this compound scaffold is frequently employed in stereoselective synthesis, either as a chiral auxiliary to direct transformations or as a target for asymmetric synthesis methodologies.

A prominent application is in asymmetric aldol (B89426) reactions. Chiral 1,3-oxazinan-2-ones, such as those derived from the terpene alcohol [(1S)-endo]-(-)-borneol, can be N-acylated (e.g., with a propionyl group) and subsequently converted into their corresponding enolates. kau.edu.samdpi.comkau.edu.sa The reaction of these chiral lithium enolates with aldehydes, however, has shown poor levels of diastereoselection. kau.edu.samdpi.com Significantly better results are achieved using boron enolates, which proceed via a more rigid Zimmerman-Traxler transition state, leading to high diastereoselectivity. arkat-usa.org For example, the reaction of the dibutylboron enolate of an N-propionyl derivative with benzaldehyde (B42025) can achieve excellent diastereoselectivity. arkat-usa.org

Table 1: Diastereoselective Aldol Reactions of a Chiral N-Propionyl-1,3-oxazin-2-one Derivative

| Aldehyde | Enolate Type | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Lithium | Not reported (mixture of 3 diastereomers) | 0% | 90% | kau.edu.sa |

| Isobutyraldehyde | Lithium | Not reported (mixture of 3 diastereomers) | 18% | 92% | kau.edu.sa |

| Benzaldehyde | Boron (Bu₂BOTf) | Excellent (syn favored) | Excellent | Not specified | arkat-usa.org |

Another powerful method for creating chiral 1,3-oxazinan-2-ones is the palladium-catalyzed asymmetric aza-Wacker-type reaction. researchgate.netsioc-journal.cn This intramolecular cyclization of N-Ts carbamate-tethered alkenes uses a chiral pyridinyl-oxazoline (pyrox) ligand and benzoquinone (BQ) as an oxidant, affording chiral 1,3-oxazinan-2-ones with high efficiency and excellent enantioselectivity. researchgate.netsioc-journal.cn

Rearrangement Reactions Involving the this compound Framework

The this compound ring can be synthesized via rearrangement of other cyclic systems or can itself undergo skeletal rearrangements to yield related heterocyclic structures.

A notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates. researchgate.netacs.orgacs.org This reaction, promoted by Brønsted acids, proceeds rapidly at room temperature for N-Boc or N-Cbz protected azetidines, yielding 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields (up to 96%). acs.org The reaction is believed to proceed through the formation of a carbocation intermediate following the opening of the strained azetidine ring. researchgate.netacs.org

Another significant rearrangement is the Hofmann rearrangement utilized in a two-step synthesis of 4-substituted 1,4-dihydro-benzo[d] acs.orgrsc.orgoxazin-2-ones from phthalides. nih.govnih.gov The process involves an initial aminolysis of the phthalide (B148349) to form a 2-hydroxymethylbenzamide, which then undergoes a Hofmann rearrangement using a reagent like bis(trifluoroacetoxy)iodobenzene (BTI). The intermediate isocyanate is trapped intramolecularly by the hydroxyl group to form the benzoxazinone ring system. nih.govnih.gov

The this compound skeleton itself can also undergo rearrangement. For instance, gold(I) catalysts can promote the isomerization of 6-methylene-1,3-oxazinan-2-ones into their thermodynamically more stable 3,4-dihydro-2H-1,3-oxazin-2-one isomers. beilstein-journals.org This process represents a controlled double-bond migration within the heterocyclic framework. beilstein-journals.org Additionally, Curtius rearrangement of maleamic acid azides has been shown to produce 6-dialkylamino-derivatives of the 1,3-oxazin-2-one system after a subsequent electrocyclization step. rsc.org

Polymerization Studies Based on this compound Monomers

This compound, also known by its common name trimethylene urethane (B1682113), serves as a six-membered cyclic carbamate monomer for ring-opening polymerization (ROP) to produce polyurethanes. acs.orgacs.org This is a significant non-isocyanate route to this important class of polymers. grafiati.com

The cationic ring-opening polymerization (CROP) of trimethylene urethane has been studied in detail. acs.orgacs.org This polymerization is typically carried out in the melt at elevated temperatures (100–120 °C) using various initiators. acs.org The use of initiators like methyl trifluoromethanesulfonate (B1224126) (TfOMe) results in poly(trimethylene urethane) with a uniform microstructure, which is not always achieved with other initiators like sec-butyllithium. acs.org The proposed mechanism for TfOMe-initiated polymerization involves protonated cyclic endo iminocarbonates as the active species. acs.orgacs.org

Table 2: Cationic Ring-Opening Polymerization (CROP) of Trimethylene Urethane (TU)

| Initiator | Temperature (°C) | Yield (%) | Polymer Microstructure | Reference |

|---|---|---|---|---|

| Methyl trifluoromethanesulfonate (TfOMe) | 100 - 120 | ~70 | Uniform | acs.org |

| Trifluoromethanesulfonic acid (TfOH) | 100 | Not specified | Uniform | acs.org |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 100 | Not specified | Uniform | acs.org |

| sec-Butyllithium | Not specified | Not specified | Non-uniform | acs.org |

| Dibutylmagnesium | Not specified | Not specified | Non-uniform | acs.org |

While the parent monomer can be polymerized, substitution on the ring can affect polymerizability. For instance, 5,5-dimethyltetrahydro-2H-1,3-oxazin-2-one (2,2-dimethyltrimethylene urethane) was found to be unpolymerizable under the same CROP conditions. However, the corresponding polymer could be obtained through polycondensation methods. researchgate.net

Mechanistic Investigations of Reactions Involving 1,3 Oxazinan 2 One

Elucidation of Reaction Pathways and Intermediates

The formation and reaction of 1,3-oxazinan-2-ones can proceed through various pathways, often involving distinct intermediates. For instance, the synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols and ethylene (B1197577) carbonate is proposed to occur via a double BAc2 mechanism, involving an intermolecular cyclization. researchgate.net In other syntheses, such as the reaction of a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol, the reaction proceeds in two steps, starting with an intermolecular reaction to form a linear intermediate. researchgate.net

A notable example is the palladium-catalyzed asymmetric aza-Wacker-type reaction for synthesizing chiral 1,3-oxazinan-2-ones. Mechanistic studies suggest that this reaction is initiated by an intramolecular asymmetric aminopalladation. sioc-journal.cn Similarly, in the conversion of carbon dioxide and homopropargylic amines to 6-methylene-1,3-oxazinan-2-ones, a proposed pathway involves the formation of a six-membered ring intermediate (Int3) through intramolecular cyclization. acs.org This step is followed by interaction with a protonated DBU cation to form another intermediate, Int4. acs.org

In the context of polymerization, the cationic ring-opening polymerization (ROP) of 1,3-oxazinan-2-one (also known as trimethylene urethane) proceeds via an active chain end mechanism. acs.org The active species are identified as protonated cyclic endo iminocarbonates. acs.org The propagation step involves a nucleophilic attack of this active species on the monomer, followed by a double isomerization process to regenerate the active species. acs.org

Control experiments have been instrumental in confirming proposed mechanisms. For example, in a cascade strategy for converting CO2 into 1,3-oxazinan-2-ones, the absence of 3-(benzylamino)propan-1-ol (B28111) resulted in the formation of only α-alkylidene cyclic carbonate, while the absence of 2-methylbut-3-yn-2-ol yielded no desired product. chinesechemsoc.org These experiments, along with the successful reaction of 3-(benzylamino)propan-1-ol with the isolated α-alkylidene cyclic carbonate, strongly support the proposed multi-step reaction pathway. chinesechemsoc.org

Transition State Analysis Using Experimental and Computational Methods

The exploration of transition states is fundamental to understanding the kinetics and selectivity of chemical reactions. Both experimental and computational methods are employed to analyze the transition states in reactions involving this compound.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating transition state structures and energies. nih.govmdpi.com For instance, in the gold-catalyzed oxycyclization of allenic carbamates to form 1,3-oxazin-2-ones, computational studies have shown that the 6-methylene-1,3-oxazinan-2-one derivatives are the kinetically controlled products, while the isomeric 1,3-oxazin-2-ones are thermodynamically favored. beilstein-journals.org This suggests that the reaction pathway can be directed towards a specific product by controlling the reaction temperature. beilstein-journals.org

In the context of stereoselectivity, transition state force fields (TSFF) derived from quantum-guided molecular mechanics (Q2MM) methods have been used to predict the enantiomeric excess in palladium-catalyzed allylic amination reactions. nih.gov By calculating the energy differences between transition state structures leading to the R and S enantiomers, these models can accurately predict the stereochemical outcome. nih.gov DFT calculations have also been used to investigate the transition states in the hetero-Diels-Alder reactions, with frequency analysis confirming the presence of a single negative vibration corresponding to the formation of the new carbon-nitrogen bond. nih.govmdpi.com

The table below presents calculated energy barriers for a proposed reaction mechanism for the conversion of CO2 and homopropargylic amines, illustrating the application of computational methods in transition state analysis. acs.org

| Transition State | Description | Energy Barrier (kcal/mol) |

| TS2 | Intramolecular cyclization to form a six-membered ring | 7.7 |

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of reactions involving this compound. These studies are crucial for optimizing reaction conditions and understanding the factors that govern product distribution.

In the cationic ring-opening polymerization of trimethylene urethane (B1682113) initiated by methyl trifluoromethanesulfonate (B1224126) (TfOMe), the polymerization rate constant was determined to be 4.2 × 10⁻⁴ L·mol⁻¹·s⁻¹. acs.org A comparison of the kinetic data for polymerizations initiated by TfOMe and trifluoromethanesulfonic acid (TfOH) revealed both qualitative and quantitative differences, which were attributed to differing initiation mechanisms. acs.org

Thermodynamic investigations have also been conducted on this compound itself. The thermodynamic properties, including enthalpies of formation, have been studied, providing fundamental data for understanding its stability and reactivity. acs.orgacs.org

Computational studies have also been employed to determine the thermodynamic favorability of different isomers. For example, in the gold-catalyzed cyclization of allenic carbamates, calculations revealed that while the 6-methylene-1,3-oxazinan-2-one is the kinetically favored product, the corresponding 1,3-oxazin-2-one is the thermodynamically more stable isomer. beilstein-journals.org This is further supported by experimental observations where higher temperatures favor the formation of the thermodynamically controlled product. beilstein-journals.org

The following table summarizes kinetic data for the cationic ring-opening polymerization of this compound. acs.org

| Initiator | Polymerization Rate Constant (L·mol⁻¹·s⁻¹) |

| Methyl trifluoromethanesulfonate (TfOMe) | 4.2 × 10⁻⁴ |

Isotopic Labeling Studies to Determine Reaction Mechanisms

Isotopic labeling is a powerful technique for tracing the pathways of atoms and functional groups during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. numberanalytics.comwikipedia.org This method involves replacing an atom in a reactant with one of its isotopes and then determining the position of that isotope in the products. wikipedia.org

In the study of a cascade reaction for the synthesis of 1,3-oxazinan-2-ones from aminopropanols, alkynols, and CO2, ¹³C isotope-labeling experiments were conducted. chinesechemsoc.org By using ¹³CO₂, researchers were able to demonstrate that the carbonyl group of the final this compound product originated from the CO₂ reactant. chinesechemsoc.org The observation of a ¹³C-labeled intermediate in the high-resolution mass spectrum (HR-MS) further solidified the proposed reaction pathway. chinesechemsoc.org

Isotope labeling has also been crucial in mechanistic studies of related heterocyclic systems. For example, in the acid-catalyzed rearrangement of 6-ethoxy-5,6-dihydro-3-phenyl-4H-1,2-oxazine, isotopic labeling could be used to distinguish between different proposed mechanisms. Crossover experiments, a type of isotopic labeling study, are particularly useful for determining whether a reaction is intramolecular or intermolecular. encyclopedia.pub

The design of an effective isotopic labeling experiment requires careful consideration of the isotope to be used, the labeling strategy, and the experimental conditions to avoid scrambling or loss of the label. numberanalytics.com The results from these experiments, often analyzed by techniques like mass spectrometry or NMR spectroscopy, provide invaluable insights into reaction mechanisms that would be difficult to obtain otherwise. chinesechemsoc.orgwikipedia.org

Solvent Effects and Catalytic Influence on Reaction Mechanisms

Solvents and catalysts play a pivotal role in directing the course of chemical reactions by influencing reaction rates, selectivities, and even the nature of the reaction pathway itself.

In the synthesis of 1,3-oxazinan-2-ones from aminopropanol (B1366323) and CO₂, the choice of base and solvent significantly impacts the reaction efficiency. chinesechemsoc.org For instance, replacing the base DBU with triethylamine (B128534) (TEA) or K₂CO₃, or substituting the solvent DMF with DMSO or N-methylpyrrolidone (NMP), was found to hinder the reaction. chinesechemsoc.org This highlights the specific role of the base and solvent in facilitating the reaction, likely through stabilization of intermediates or transition states.

Catalysts are also fundamental to many transformations involving this compound. In the palladium-catalyzed asymmetric aza-Wacker reaction, a chiral pyridinyl-oxazoline ligand is employed to achieve high enantioselectivity. sioc-journal.cn The development of noble-metal-free catalysts, such as a copper-organic framework, for the synthesis of 1,3-oxazinan-2-ones from CO₂ represents a significant advancement towards more sustainable chemical processes. chinesechemsoc.orgchinesechemsoc.org This catalyst demonstrated high stability and could be recycled multiple times without a significant loss in activity. chinesechemsoc.orgchinesechemsoc.org

The mechanism of catalysis can be complex. In the ring-opening polymerization of 1,3-benzoxazines, Lewis acids are effective catalysts as they can generate cationic species on the nitrogen and oxygen atoms of the oxazine (B8389632) ring, thereby lowering the energy barrier for ring cleavage. mdpi.com The solubility of the Lewis acid in the reaction medium can also affect its catalytic performance. mdpi.com Furthermore, in some cases, the catalyst can influence the reaction mechanism itself. For example, in the acid-catalyzed rearrangement of 6-ethoxy-5,6-dihydro-3-phenyl-4H-1,2-oxazine, the reaction rate was found to be faster in acetonitrile (B52724) (MeCN) and slower in dimethyl sulfoxide (B87167) (Me2SO) compared to methanol (B129727), indicating a significant solvent effect on the transition state.

The table below shows the effect of different catalysts on the synthesis of a naphthoxazine derivative, illustrating the importance of catalyst selection. tandfonline.com

| Catalyst (20 mol%) | Reaction Time (min) | Yield (%) |

| No catalyst | 180 | 10 |

| Acetic acid | 120 | 40 |

| p-TSA | 90 | 55 |

| Alum | 15 | 75 |

Applications of 1,3 Oxazinan 2 One in Advanced Chemical Synthesis and Materials Research

1,3-Oxazinan-2-one as a Versatile Synthetic Building Block

The inherent chemical characteristics of the this compound scaffold, including its potential for stereocontrolled synthesis and ring-opening reactions, have established it as a pivotal intermediate in modern organic synthesis.

The this compound ring can be viewed as a protected form of a 1,3-amino alcohol. This relationship is exploited by synthetic chemists who use the stable cyclic structure to carry out modifications on other parts of the molecule before cleaving the ring to liberate the 1,3-amino alcohol functionality. Chiral 1,3-oxazinan-2-ones are particularly valuable as intermediates in the synthesis of optically pure pharmaceutical compounds and amino alcohols. scielo.brjst.go.jpresearchgate.netacs.org

The ring-opening is typically achieved under basic, acidic, or reductive conditions. For instance, solvolysis of substituted 1,3-oxazinan-2-ones can yield the corresponding 1,3-amino alcohols. ugent.be A study demonstrated that heating 6-(azidomethyl)-1,3-oxazinan-2-ones with sodium methoxide (B1231860) in methanol (B129727) resulted in the efficient formation of 4-amino-4-aryl-1-azidobutan-2-ols. ugent.be This process involves the cleavage of the carbamate (B1207046) C-O bond to reveal the alcohol, and the rest of the acyclic amino alcohol structure.

Furthermore, the this compound framework serves as a precursor to 1,3-diamines. Research has shown that a (S)-6-phenyl-1,3-oxazinan-2-one can be converted into a monotosylated 1,3-diamine. unimi.it This multi-step process involves tosylation of the ring nitrogen, followed by a ring-opening reaction using sodium azide (B81097), which proceeds via an SN2 substitution at the chiral center. The subsequent reduction of the azide furnishes the target diamine. unimi.it This strategy highlights the utility of the oxazinanone ring in controlling stereochemistry and facilitating the introduction of different nitrogen functionalities.

The synthesis of β-amino acids, which are crucial components of various natural products and peptidomimetics, can also be accomplished using 1,3-oxazinane (B78680) derivatives. beilstein-journals.org A regio- and enantiodivergent method has been developed for accessing both β²- and β³-amino acids from a Boc-protected 1,3-oxazinane, which can be readily converted from the corresponding this compound. beilstein-journals.org

| Starting Material | Key Reagents | Product Class | Reference |

|---|---|---|---|

| 6-(Azidomethyl)-1,3-oxazinan-2-one | Sodium methoxide, Methanol | 1,3-Amino alcohol | ugent.be |

| (S)-6-Phenyl-1,3-oxazinan-2-one | 1. NaH, TsCl; 2. NaN3; 3. H2, Pd/C | 1,3-Diamine (monotosylated) | unimi.it |

| Bicyclic pyrido[1,2-c] scielo.brcolab.wsoxazin-1-one | KOH | Amino alcohol derivative ((±)-norallosedamine) | rhhz.net |

The rigid framework of this compound makes it an excellent scaffold for the construction of more elaborate molecular architectures. Its structure is present in a number of biologically active compounds and serves as a key intermediate for their synthesis. researchgate.net For example, the synthesis of metofolin, an analgesic belonging to the isoquinoline (B145761) family, was successfully carried out starting from a tricyclic this compound intermediate. researchgate.net

The versatility of the scaffold allows for the introduction of various substituents while maintaining the core structure, which is a valuable feature in medicinal chemistry for developing structure-activity relationships. researchgate.net Ring-expansion reactions have been developed where 2,2-disubstituted azetidine (B1206935) carbamates rearrange under acidic conditions to form 6,6-disubstituted 1,3-oxazinan-2-ones, providing access to medicinally relevant scaffolds with diverse functionalization points. researchgate.net Further chemical manipulation of these products, such as ester hydrolysis followed by amide bond formation or reduction to an alcohol, demonstrates their utility as fragments for drug discovery. researchgate.net

Additionally, the this compound ring can be fused with other rings to create complex polycyclic systems. Research into spirocyclic hybrids of nortropane and this compound fragments has demonstrated a multi-step approach to novel, complex structures starting from N-Cbz protected nortropane-3-spiroepoxides. nih.gov

Chiral 1,3-oxazinan-2-ones are highly valuable intermediates in asymmetric synthesis. scielo.brjst.go.jp Their stereocenters can be used to direct the formation of new stereocenters in subsequent reactions, effectively transferring the initial chirality to the final product. These chiral building blocks are often synthesized from readily available chiral starting materials, such as carbohydrates or amino acids. scielo.brjst.go.jpnih.gov

One reported method describes the synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from optically pure 3-hydroxy-γ-butyrolactone, which is derived from carbohydrates. scielo.brjst.go.jp The synthesis involves reaction with a primary amine, reduction of the resulting amide, and subsequent carbonylation to form the chiral cyclic carbamate. scielo.brjst.go.jp

Modern catalytic methods also provide efficient access to these chiral heterocycles. A palladium-catalyzed asymmetric aza-Wacker-type reaction has been developed to produce chiral 1,3-oxazinan-2-ones with high enantioselectivity. unimi.it This reaction utilizes a chiral pyridinyl-oxazoline ligand to control the stereochemical outcome of the cyclization. unimi.it Once formed, these chiral scaffolds can be used to synthesize other important molecules, such as novel antibacterial agents containing the chiral this compound core. chinesechemsoc.orgorganic-chemistry.org

Scaffolds for Complex Heterocyclic and Polycyclic Structures

Utility of this compound in Material Science Research

In addition to its role in small molecule synthesis, this compound and its derivatives are important monomers in polymer chemistry, enabling the creation of advanced materials with tailored properties.

This compound, also known as trimethylene urethane (B1682113), can undergo ring-opening polymerization (ROP) to produce polyurethanes. scielo.br This represents an isocyanate-free route to this important class of polymers. plos.org The polymerization is typically a cationic ROP, initiated by species such as methyl trifluoromethanesulfonate (B1224126). scielo.br The proposed mechanism involves the formation of an active 5,6-dihydro-4H-1,3-oxazinium intermediate. This process, conducted in the melt at elevated temperatures (100–120 °C), yields poly(trimethylene urethane) with a uniform microstructure. scielo.br The ability to form polyurethanes through ROP of cyclic carbamates is a significant area of research, particularly in the development of more sustainable and less toxic polymer synthesis routes. ugent.beplos.org

| Monomer | Polymerization Type | Initiator/Catalyst | Resulting Polymer | Reference |

|---|---|---|---|---|

| This compound (Trimethylene urethane) | Cationic Ring-Opening Polymerization (CROP) | Methyl trifluoromethanesulfonate | Poly(trimethylene urethane) | scielo.br |

| Cyclic carbamate from (R)-(+)-limonene-oxide | Anionic Ring-Opening Polymerization (AROP) | Not specified | Oligourethane | ugent.beunimi.it |

The structure of this compound allows it to be incorporated into monomers that can act as cross-linking agents, enabling the formation of three-dimensional polymer networks. A key strategy for achieving this is to synthesize monomers that contain two or more oxazinanone rings. The synthesis of an aryl bis(this compound) has been reported, which was achieved through a double intermolecular cyclization. plos.org When such a difunctional monomer is subjected to ring-opening polymerization, it can connect multiple polymer chains, leading to a cross-linked material with enhanced thermal and mechanical stability.

The related class of 1,3-benzoxazine monomers are well-known for their ability to form highly cross-linked thermosetting polymers, known as polybenzoxazines, upon thermal ring-opening polymerization. researchgate.net This process does not release any volatile byproducts, which is a significant advantage in applications like aerospace composites and electronic encapsulants. The polymerization proceeds through a cationic ring-opening mechanism, leading to a complex, cross-linked phenolic-type network. researchgate.net While structurally different, the principle of using a heterocyclic ring-opening reaction to induce cross-linking is analogous. By designing monomers with multiple this compound moieties, similar network architectures can be targeted.

Furthermore, the incorporation of oxazine (B8389632) units can modify polymer architecture. The synthesis of block copolymers and polymeric brushes combining degradable polyphosphoesters with poly(2-oxazine)s has been demonstrated. This work highlights how the unique properties of the poly(2-oxazine) block, derived from the ROP of 2-substituted-2-oxazines, can be leveraged to create novel, functional polymer architectures with tunable properties for various applications.

Monomers for Polymeric Materials (e.g., polyurethanes, polyamides, focusing on chemical aspects of formation)

This compound Derivatives in Ligand Design for Catalysis

The quest for efficient and highly selective catalysts is a central theme in modern chemistry, particularly in the field of asymmetric synthesis where the production of enantiomerically pure compounds is critical. Chiral ligands, which coordinate to a metal center, are pivotal in dictating the stereochemical outcome of a catalytic reaction. The structural rigidity and inherent chirality of certain molecular frameworks make them excellent candidates for ligand development. Derivatives of this compound have emerged as valuable precursors for chiral ligands used in asymmetric catalysis.

Researchers have successfully utilized chiral 1,3-oxazinan-2-ones as intermediates in the synthesis of more complex ligands. For instance, (S)-6-phenyl-1,3-oxazinan-2-one, which can be synthesized from chiral substrates, serves as a key building block. unimi.it A synthetic pathway involves the cyclization of an amino alcohol with carbonyldiimidazole (CDI) to form the oxazinan-2-one ring with retention of configuration. unimi.it This intermediate can then be converted into chiral 1,3-diamines. These diamines are subsequently used as ligands in Ruthenium(II) complexes for the asymmetric transfer hydrogenation of various aryl ketones. unimi.it The six-membered chelating ring formed by these 1,3-diamine ligands with the ruthenium center demonstrates flexibility, influencing the reactivity and stereoselectivity of the reduction reactions. unimi.it

A screening of reaction conditions for the reduction of acetophenone (B1666503) using a complex with a ligand derived from (S)-6-phenyl-1,3-oxazinan-2-one highlighted that aqueous media with sodium formate (B1220265) (HCOONa) as the hydrogen donor provided the best system for overcoming a lack of stereocontrol. unimi.it

| Ketone Substrate | Ligand Type | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

| Acetophenone | 1,3-Diamine | Ru(II) Complex in H₂O/HCOONa | 56% | unimi.it |

| α-Tetralone | 1,3-Diamine | Ru(II) Complex in H₂O/HCOONa | 63% | unimi.it |

Beyond their use as precursors for diamine ligands, related oxazinone structures have also found application in catalysis. For example, naphthalene-condensed 1,3-oxazin-3-ones have been employed as precursors in the preparation of chiral amino phosphine (B1218219) ligands, which are effective in asymmetric catalysis. jmaterenvironsci.comijrrjournal.com In a broader context, other heterocyclic analogues such as 2-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenol have been used as ligands for titanium and vanadium complexes in ethylene (B1197577) and norbornene (co)polymerization, demonstrating the versatility of the oxazine core in stabilizing transition metal catalysts. mdpi.com

This compound as a Scaffold for Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies aimed at the rapid generation of large collections of structurally diverse small molecules. researchgate.netscispace.com These libraries of compounds are invaluable for screening in drug discovery and materials science to identify molecules with novel or desired properties. The this compound ring system serves as a robust and effective scaffold in these synthetic endeavors due to its chemical stability and the potential for introducing substituents at multiple positions, thereby creating molecular diversity. researchgate.netresearchgate.net

A particularly effective strategy for building libraries of this compound derivatives involves a two-step sequence: a multicomponent reaction (MCR) followed by a cyclization step. acs.org MCRs, such as the Ugi reaction, are highly efficient as they combine three or more starting materials in a single step to create a complex product. This product can then undergo an intramolecular cyclization to form the stable this compound ring. This approach allows for the creation of a wide range of multi-substituted oxazinanones from readily available building blocks under mild conditions and with high yields. acs.org

| Amine | Isocyanide | Salicylaldehyde | Product | Overall Yield (2 steps) | Reference |

| Aniline | tert-Butyl isocyanide | Salicylaldehyde | 2a | 83% | acs.org |

| Aniline | Cyclohexyl isocyanide | Salicylaldehyde | 2b | 76% | acs.org |

| Aniline | Benzyl isocyanide | Salicylaldehyde | 2c | 85% | acs.org |

| 4-Methoxyaniline | tert-Butyl isocyanide | Salicylaldehyde | 2d | 91% | acs.org |

| 4-Phenoxyaniline | tert-Butyl isocyanide | Salicylaldehyde | 2e | 93% | acs.org |

| Benzylamine (B48309) | tert-Butyl isocyanide | Salicylaldehyde | 2f | 55% | acs.org |

The this compound framework is also suitable for solid-phase synthesis, a cornerstone of combinatorial chemistry. Specific derivatives have been designed as building blocks for this purpose. For instance, (RS)-3'-tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid and its propionic acid analogues have been synthesized for potential use in the combinatorial solid-phase synthesis of novel peptide isosteres. acs.org Furthermore, the principle of library generation has been extended to related scaffolds, such as the parallel solution-phase synthesis of a chemical library based on a benzo Current time information in Bangalore, IN.nih.govoxazin-3-one tricycle, showcasing the broad applicability of the oxazinone core in generating compound collections. nih.gov

Theoretical and Computational Chemistry Studies on 1,3 Oxazinan 2 One

Electronic Structure and Bonding Analysis of the 1,3-Oxazinan-2-one Ring

The electronic structure of the this compound ring is characterized by the interplay of the electron-withdrawing carbonyl group and the electron-donating ether oxygen and amine nitrogen atoms. This arrangement leads to a rigid and electron-rich moiety. vulcanchem.com Density Functional Theory (DFT) calculations are frequently employed to probe the electronic properties of such systems.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the bonding and electronic interactions within a molecule. In a substituted cyclopenta[d] chinesechemsoc.orgmdpi.comoxazine (B8389632), NBO analysis revealed significant delocalization of electron density, which contributes to the stability of the ring system. clockss.org For instance, lone-pair electrons on the oxygen atom can interact with neighboring antibonding carbon-carbon and nitrogen-carbon bonds, leading to stabilization energies that indicate substantial charge delocalization. clockss.org Similarly, in a study of 1,2-dihydro-1-aryl-naphtho[1,2-e] vulcanchem.comchinesechemsoc.orgoxazine-3-one derivatives, NBO analysis showed significant charge transfer interactions. nanochemres.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the molecule. For a naphtho[1,2-e] vulcanchem.comchinesechemsoc.orgoxazine-3-one derivative, DFT calculations have shown that the HOMO is primarily located on the naphthalene (B1677914) and oxazinone rings, while the LUMO is situated on the naphthalene ring, suggesting that charge transfer occurs within the molecule. nanochemres.org

Table 1: Predicted Collision Cross-Section (CCS) Data for 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one vulcanchem.com

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 221.12847 | 150.3 |

| [M+Na]⁺ | 243.11041 | 162.0 |

| [M+NH₄]⁺ | 238.15501 | 157.9 |

Conformational Analysis and Energetics of this compound and its Derivatives

The this compound ring, being a six-membered heterocycle, can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The chair conformation is generally the most stable due to minimized angle and torsional strain. libretexts.orgcutm.ac.indavuniversity.org The three-dimensional structure of 3-(2-aminoethyl)-1,3-oxazinan-2-one (B1384864) hydrochloride features a chair-like conformation for the oxazinanone ring.

A detailed conformational analysis of 3-methyltetrahydro-1,3-oxazine using various simulation approximations (HF/6-31G(d), PBE/3z, and RI-MP2/λ2) revealed a potential energy surface with eight minima. researchgate.net The interconversion between the axial and equatorial chair conformers, which are the main minima, can occur through several pathways involving six twist forms. researchgate.net The preferred pathway for this interconversion is a direct chair-chair transition via pyramidal inversion of the nitrogen atom. researchgate.net

In a study of a novel alkaloid, clausoxamine, which possesses a 1,3-oxazinan-4-one ring, conformational analysis using molecular mechanics with the MMFF94 force field, followed by DFT optimization, was performed to determine the lowest energy conformers. rsc.org This analysis was crucial for the subsequent calculation of the electronic circular dichroism (ECD) spectrum to establish the absolute configuration. rsc.org

Table 2: Relative Energies of 3-Methyltetrahydro-1,3-oxazine Conformers researchgate.net

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial) | 0.00 |

| Chair (axial) | 1.23 |

| Twist forms | 5.5 - 7.5 |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of reactions involving 1,3-oxazinan-2-ones. These calculations can map out the potential energy surface of a reaction, identifying intermediates and transition states, and thereby providing a detailed understanding of the reaction pathway.

A combined experimental and computational study on the gold-catalyzed synthesis of 1,3-oxazin-2-ones from allenic carbamates revealed that 1,3-oxazinan-2-ones are the kinetically controlled products, while 1,3-oxazin-2-one derivatives are thermodynamically favored. beilstein-journals.org DFT calculations have also been used to investigate the mechanism of the hetero-Diels-Alder reaction for the synthesis of spirocyclic-1,2-oxazine N-oxides, showing a polar but single-step reaction mechanism. mdpi.com

In the synthesis of 1,3-oxazinan-2-ones from CO2, aminopropanol (B1366323), and alkynols catalyzed by a copper-organic framework, DFT calculations were used to model the interactions between the catalyst and the substrates. chinesechemsoc.org These calculations provided insights into the activation of the substrates, which is crucial for the reaction's efficiency. chinesechemsoc.org Similarly, in the reaction between nitrilimine and 1,4-oxazine-2-carboxylate, DFT and MP2 methods were used to study the regioselectivity by optimizing the transition states and evaluating the potential energy surface. scispace.com

Prediction of Spectroscopic Properties for Mechanistic Insights

Computational methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which are invaluable for structure elucidation and for gaining mechanistic insights.

In the characterization of new 1,3-oxazin-6-one derivatives, predicted 13C NMR shifts, computed at the B3LYP/6-311++G(2d,p)//B3LYP/6-31G(d) level, were crucial in confirming the 1,3-oxazin-6-one skeleton over a possible β-lactam structure. acs.org The calculated shifts for the carbonyl and adjacent carbons were in strong agreement with the experimental data for the oxazinone structure. acs.org For substituted tetrahydro-1,3-oxazines, conformational assignments from 1H NMR spectra are based on the relative chemical shifts between axial and equatorial protons, with the axial proton signal typically appearing upfield. pw.edu.pl

Theoretical vibrational frequency calculations are often used in conjunction with experimental IR and Raman spectroscopy to assign vibrational modes. In a study of a complex naphto[2,3-d] vulcanchem.comchinesechemsoc.orgoxazin-4-one derivative, DFT/B3LYP calculations with the 6-311++G(d,p) basis set were used to compute the vibrational modes, and potential energy distribution (PED) analysis helped in the assignment of the theoretical vibrations. worldscientific.com

Molecular Dynamics Simulations of this compound Interactions with Solvents or Catalysts

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvents or catalysts, over time. While specific MD simulations focusing solely on the parent this compound are not widely reported, studies on related systems highlight the potential of this technique.

MD simulations have been employed to investigate the interactions of benzo[d] vulcanchem.comchinesechemsoc.orgoxazine candidates with biological targets, providing insights into their potential as antimicrobial inhibitors. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. researchgate.net

Advanced Analytical Methodologies for Characterization in 1,3 Oxazinan 2 One Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 1,3-oxazinan-2-one chemistry, offering highly accurate mass measurements that facilitate the determination of elemental compositions. This precision is crucial for the identification of reactants, products, and key intermediates in synthetic pathways. plos.orgjcsp.org.pk Techniques such as electrospray ionization (ESI) are commonly employed. gatewayanalytical.com

In research focused on the synthesis of 1,3-oxazinan-2-ones, HRMS is used to confirm the molecular formula of the target compounds and to identify transient species. For instance, in a cascade reaction to form 1,3-oxazinan-2-ones from aminopropanols, alkynols, and CO2, HRMS was successfully used to demonstrate the existence of a key α-alkylidene cyclic carbonate intermediate. plos.org This level of detail is vital for elucidating complex reaction mechanisms. The accuracy of HRMS allows for confident differentiation between the desired product and potential side products, which may differ by only a few milli-mass units.

| Compound Name | Chemical Formula | Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|---|

| N-Benzyl-1,3-oxazinan-2-one | C₁₁H₁₃NO₂ | [M+H]⁺ | 192.1019 | 192.1023 | 2.08 |

| N-Benzyloxy-1,3-oxazinan-2-one | C₁₁H₁₃NO₃ | [M+H]⁺ | 208.0968 | 208.0971 | 1.44 |

| N-(4-methylbenzyl)-1,3-oxazinan-2-one | C₁₂H₁₅NO₂ | [M+H]⁺ | 206.1176 | 206.1179 | 1.45 |

Multi-Nuclear NMR Spectroscopy for Complex Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and routinely used technique for the structural elucidation of this compound derivatives. gatewayanalytical.commt.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including the analysis of various nuclei (¹H, ¹³C, ¹⁵N), provides a comprehensive understanding of molecular structure and stereochemistry. spectroscopyonline.com

¹H and ¹³C NMR spectra are fundamental for establishing the carbon framework and substitution patterns. For the this compound ring, typical ¹H NMR signals include multiplets for the methylene (B1212753) protons (CH₂) and ¹³C signals for the carbonyl group (C=O), the O-CH₂ group, and the N-CH₂ group. mt.com

For more complex structures, 2D NMR techniques are essential:

COSY (COrrelation SpectroscopY) reveals ¹H-¹H coupling networks, helping to identify adjacent protons within the ring structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used for stereochemical analysis by detecting through-space interactions between protons, which helps in determining the relative configuration of substituents on the ring. spectroscopyonline.com

Furthermore, ¹⁵N NMR can provide valuable insights into the electronic environment of the nitrogen atom within the cyclic carbamate (B1207046). Studies on related systems have shown that the ¹⁵N chemical shift is sensitive to factors like protonation, CO₂ capture, and the formation of carbamate species, making it a useful probe for reaction mechanism studies.

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Derivatives and Complexes

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for crystalline derivatives of this compound. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, confirming the molecular connectivity and conformation.

SC-XRD is particularly crucial for unambiguously establishing the stereochemistry of chiral centers, which can be challenging to determine solely by spectroscopic methods. The resulting crystal structure confirms the molecular configuration and can reveal details about intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in the crystal lattice. Research on related oxazine (B8389632) structures has successfully used SC-XRD to confirm the formation of specific diastereomers and to elucidate their absolute configurations.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₂₇NO |

| Formula Weight | 393.51 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8634 |

| b (Å) | 10.7499 |

| c (Å) | 11.8110 |

| α (°) | 96.088 |

| β (°) | 98.252 |

| γ (°) | 97.358 |

| Volume (ų) | 1095.62 |

| Z | 2 |

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts